

Unraveling the Intricate Architecture of Sessilifoline A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the chemical structure elucidation of **Sessilifoline A**, a novel alkaloid isolated from the stems of Stemona sessilifolia. The determination of its complex pentacyclic structure was a meticulous process relying on a suite of modern spectroscopic techniques. This document presents the key data and methodologies employed, offering a comprehensive resource for researchers in natural product chemistry, and professionals involved in drug discovery and development.

Spectroscopic Data Summary

The structural framework of **Sessilifoline A** was pieced together through the careful analysis of mass spectrometry and nuclear magnetic resonance (NMR) data. High-resolution mass spectrometry (HR-ESI-MS) established the molecular formula as C₂₂H₃₁NO₅. The subsequent detailed analysis of 1D and 2D NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HMBC, and NOESY, allowed for the unambiguous assignment of all proton and carbon signals and the elucidation of the compound's intricate stereochemistry.



Carbon No.	¹³ C NMR (δc)	¹ H NMR (δH, mult., J in Hz)	Key HMBC Correlations	Key COSY Correlations
2	64.2 (CH)	3.55 (d, J=7.5)	C-3, C-4, C-18	H-3
3	42.5 (CH)	2.15 (m)	C-2, C-4, C-5, C- 18	H-2, H-4
4	28.7 (CH ₂)	1.65 (m), 1.80 (m)	C-3, C-5, C-6	H-3, H-5
5	52.1 (CH)	2.30 (m)	C-3, C-4, C-6, C- 10	H-4, H-6
6	35.4 (CH ₂)	1.50 (m), 1.95 (m)	C-5, C-7, C-8, C-	H-5, H-7
7	25.8 (CH ₂)	1.75 (m), 1.90 (m)	C-6, C-8, C-9	H-6, H-8
8	32.1 (CH ₂)	1.60 (m), 1.85 (m)	C-6, C-7, C-9, C- 10	H-7, H-9
9	130.5 (C)	-	-	-
10	135.2 (CH)	5.80 (d, J=10.0)	C-5, C-8, C-9, C-	H-11
11	78.9 (CH)	4.20 (d, J=10.0)	C-9, C-10, C-12, C-13	H-10
12	175.8 (C)	-	-	-
13	45.3 (CH)	2.80 (q, J=7.0)	C-11, C-12, C- 14, C-15	H-14, H-15
14	20.5 (CH₃)	1.15 (d, J=7.0)	C-13	H-13
15	11.2 (CH₃)	0.95 (t, J=7.5)	C-13	-
16	85.4 (CH)	4.85 (d, J=5.0)	C-17, C-18	H-17
17	48.2 (CH)	2.50 (m)	C-16, C-18, C- 19, C-21	H-16, H-18, H-19



18	72.3 (CH)	4.10 (dd, J=7.5, 5.0)	C-2, C-3, C-16, C-17	H-2, H-17
19	38.1 (CH ₂)	1.70 (m), 2.05 (m)	C-17, C-20, C-21	H-17, H-20
20	29.5 (CH ₂)	1.55 (m), 1.80 (m)	C-19, C-21	H-19
21	58.6 (CH)	3.10 (m)	C-17, C-19, C- 20, C-22	H-20, H-22
22	178.2 (C)	-	-	-

Note: NMR data was recorded in CDCl₃. Chemical shifts (δ) are reported in ppm and coupling constants (J) are in Hz.

Experimental Protocols

Isolation of **Sessilifoline A**: The air-dried and powdered stems of Stemona sessilifolia were extracted with 95% ethanol at room temperature. The resulting crude extract was then subjected to a series of chromatographic separations. Initial fractionation was performed on a silica gel column using a gradient elution of petroleum ether and acetone. Fractions showing similar profiles on thin-layer chromatography (TLC) were combined. Further purification was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield **Sessilifoline A** as a pure compound.

Spectroscopic Analysis:

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 was performed on a Bruker APEX II spectrometer to determine the exact mass and
 molecular formula of the compound.
- NMR Spectroscopy: All NMR spectra were recorded on a Bruker DRX-500 spectrometer.
 The sample was dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra were recorded at 500 MHz and ¹³C NMR spectra at 125 MHz. 2D NMR experiments, including COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY

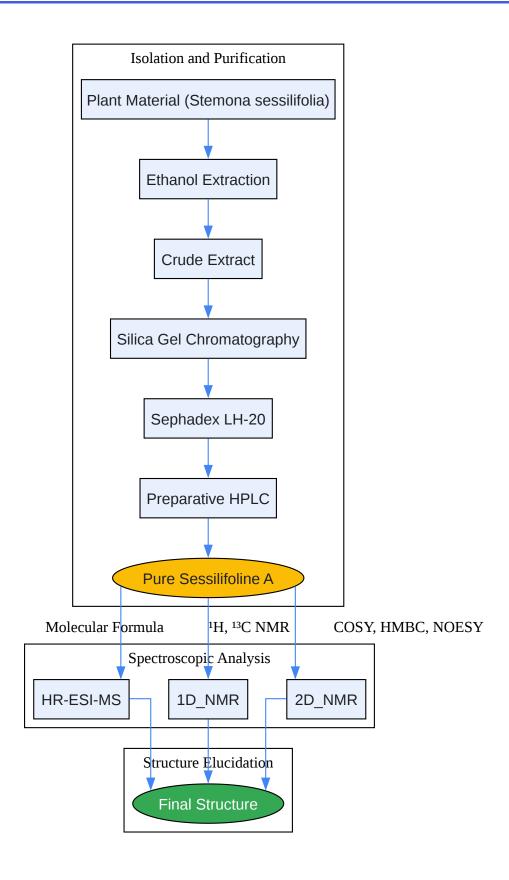


(Nuclear Overhauser Effect Spectroscopy), were performed using standard Bruker pulse programs.

Visualizing the Elucidation Pathway

The logical workflow for the structure elucidation of **Sessilifoline A**, from isolation to final structure determination, is outlined below. This process highlights the sequential and interconnected nature of the experimental procedures.



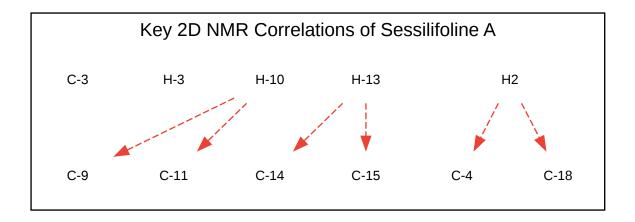


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Caption: Workflow for the isolation and structure elucidation of **Sessilifoline A**.



The key to deciphering the complex carbon framework and the connectivity of the various structural fragments of **Sessilifoline A** lay in the analysis of the 2D NMR data. The following diagram illustrates some of the crucial HMBC and COSY correlations that were instrumental in assembling the final structure.



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